(S)-Nitrendipine is derived from the dihydropyridine class of compounds, which are characterized by their ability to selectively block calcium channels. This compound has been synthesized and studied extensively for its efficacy in treating cardiovascular diseases.
The synthesis of (S)-nitrendipine involves several steps that focus on creating the desired chiral structure while minimizing impurities. A notable method includes:
This method emphasizes strict control over reaction conditions to enhance yield and purity, making it suitable for industrial applications.
(S)-Nitrendipine has a complex molecular structure characterized by its dihydropyridine core. The molecular formula is , featuring:
The three-dimensional conformation of (S)-nitrendipine plays a significant role in its biological activity, influencing how it binds to calcium channels.
(S)-Nitrendipine primarily participates in reactions that involve:
The synthesis process also highlights potential side reactions that can produce impurities, necessitating careful monitoring through techniques like high-performance liquid chromatography.
The mechanism of action for (S)-nitrendipine involves:
Studies have shown that the efficacy of (S)-nitrendipine can be influenced by its stereochemistry, with the (S) enantiomer exhibiting superior activity compared to its counterpart .
(S)-Nitrendipine possesses distinct physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations.
(S)-Nitrendipine is primarily applied in:
The ongoing research into (S)-nitrendipine continues to explore its full therapeutic potential and mechanisms, contributing to advancements in cardiovascular medicine.
(S)-Nitrendipine is a 1,4-dihydropyridine (1,4-DHP) derivative with the chemical name (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular formula is C₁₈H₂₀N₂O₆, and it has a molecular weight of 360.366 g/mol [9]. The compound features a single stereogenic carbon atom at position 4 of the dihydropyridine ring, which bears four distinct substituents: a 3-nitrophenyl group, a methyl ester group at position 3, an ethyl ester group at position 5, and a hydrogen atom [5] [9]. This asymmetric carbon satisfies the Cahn-Ingold-Prelog (CIP) priority rules for chirality, resulting in two non-superimposable mirror-image configurations: the (S)- and (R)-enantiomers [5].
The 1,4-DHP ring adopts a shallow boat conformation in the solid state, with the aryl substituent at C4 occupying a pseudoaxial orientation. This conformation positions the C4 hydrogen atom for potential oxidation and influences the spatial orientation of the ester groups at C3 and C5 [7]. X-ray crystallographic studies confirm that the chiral center's configuration determines the three-dimensional arrangement of pharmacophoric elements essential for receptor binding [7] [9].
Table 1: Key Structural Features of (S)-Nitrendipine
Feature | Description |
---|---|
Chemical Class | 1,4-Dihydropyridine |
Stereogenic Center | C4 carbon of the dihydropyridine ring |
Substituents at C4 | 3-Nitrophenyl, H, -COOCH₃ (C5), -COOCH₂CH₃ (C3) |
Ring Conformation | Shallow boat |
Configuration | (S)-Absolute stereochemistry |
The enantiomers of nitrendipine exhibit profound differences in biological activity due to stereoselective interactions with L-type calcium channels. (S)-Nitrendipine is the pharmacologically active eutomer, while the (R)-enantiomer (distomer) demonstrates negligible calcium channel blocking activity [3] [6]. In human studies, a 20 mg dose of (S)-nitrendipine produced significant reductions in diastolic blood pressure (-9.1 mm Hg), increased heart rate (+21.9 beats/min), elevated leg blood flow (+6.8 ml·min⁻¹·g⁻¹ tissue), and reduced peripheral vascular resistance (-16.9 mm Hg·min·g·ml⁻¹). Conversely, even an 80 mg dose of (R)-nitrendipine failed to elicit significant cardiovascular or biochemical changes [3].
The eudysmic ratio [(S)-enantiomer potency : (R)-enantiomer potency] exceeds 10:1 for calcium channel blockade. This stereoselectivity arises from the differential fit of enantiomers at the dihydropyridine binding site in the α₁-subunit of L-type calcium channels. The (S)-enantiomer establishes at least three critical interactions with the receptor (e.g., hydrogen bonding with Thr1061 and π-stacking with Tyr1153), while the (R)-enantiomer achieves only two productive interactions due to steric incompatibility [3] [5] [9]. This mechanism aligns with the Easson-Stedman model of enantioselectivity, where the eutomer forms a higher-affinity ternary complex with the receptor [5].
Table 2: Pharmacological Comparison of Nitrendipine Enantiomers
Parameter | (S)-Nitrendipine (20 mg) | (R)-Nitrendipine (80 mg) | Racemate (20 mg) |
---|---|---|---|
Δ Diastolic BP (mm Hg) | -9.1* | No significant change | -7.4* |
Δ Heart Rate (bpm) | +21.9* | No significant change | +17.3* |
Δ Leg Blood Flow | +6.8* | No significant change | +6.8* |
Δ Norepinephrine (ng/L) | +476* | No significant change | +281* |
Receptor Binding Affinity | High | Negligible | Intermediate |
*Statistically significant changes (p<0.05) vs. placebo [3]
Despite identical molecular formulas and bond connectivity, the (S)- and (R)-enantiomers of nitrendipine exhibit distinct physicochemical behaviors due to their chiral environments. Both enantiomers share identical melting points (~158°C) and lipophilicity (log P) in achiral environments, as these bulk properties are not stereosensitive [9]. However, they display divergent optical activities: (S)-nitrendipine rotates plane-polarized light counterclockwise (levorotatory), while (R)-nitrendipine rotates it clockwise (dextrorotatory) [5].
Crystallographic studies reveal that racemic nitrendipine forms a racemic crystal lattice with distinct packing modes compared to hypothetical enantiopure crystals. This influences dissolution kinetics and solid-state stability [7]. Stereochemistry also governs molecular interactions with chiral matrices:
The electronic distribution differs between enantiomers due to the handedness of the molecule, affecting dipole moments and infrared/Raman vibrational spectra. Computational models indicate a 0.2–0.3 Debye difference in dipole moments, influencing solvation behaviors in chiral solvents [7]. These subtle yet critical physicochemical variations underscore the importance of stereochemical control in pharmaceutical development of enantiopure (S)-nitrendipine.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9